5-Azaspiro[2.4]heptan-7-amine

Conformational restriction Molecular descriptor Drug design

Procuring spirocyclic amine building blocks with inconsistent quality and unvalidated supply chains delays drug discovery. 5-Azaspiro[2.4]heptan-7-amine eliminates this risk as a proven sitafloxacin intermediate backed by decades of process optimization. • Conformationally rigid core (0 rotatable bonds, TPSA 38.1 Ų) ensures reproducible target engagement with minimal entropic penalty • Essential fluoroquinolone pharmacophore: SAR studies confirm larger spirocyclic congeners yield completely inactive compounds against ESKAPE pathogens • Supply chain certainty: established intermediate for a marketed drug, sourced with ≥95% purity and full QC documentation from qualified suppliers

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 129306-03-2
Cat. No. B121094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-7-amine
CAS129306-03-2
Synonyms5-Azaspiro[2.4]hept-7-ylamine; 
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC12CNCC2N
InChIInChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2
InChIKeyVBTBUCYRQSUCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-7-amine Physicochemical Profile


5-Azaspiro[2.4]heptan-7-amine is a bicyclic spirocyclic amine characterized by the fusion of a cyclopropane ring with a piperidine ring, possessing the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol [1]. This compact, conformationally rigid scaffold features a zero rotatable bond count, a topological polar surface area (TPSA) of 38.1 Ų, and a computed XLogP3 of -0.7, which are fundamental parameters governing its pharmacokinetic behavior as a molecular building block [1].

1
Conformationally rigid spirocyclic amine scaffold for target-engagement studies
2
Low lipophilicity profile supports lead-like design and ADMET optimization
3
Established chiral resolution pathways for antimicrobial intermediate synthesis

Scaffold Specificity of 5-Azaspiro[2.4]heptan-7-amine


Generic substitution of spirocyclic amines fails because even subtle changes to the ring size or nitrogen placement profoundly alter the three-dimensional orientation of the pendant amine, which is critical for target engagement. The 5-azaspiro[2.4]heptane core, specifically, is established as an essential substructure for generating potent antibacterial activity in the fluoroquinolone class [2]. Notably, a 2023 study on ciprofloxacin congeners demonstrated that while the incorporation of a 'compact' spirocyclic amine (e.g., a 5- or 6-azaspiro[3.4]octane scaffold) retained activity, the introduction of 'larger' spirocyclic congeners resulted in compounds that displayed no antibacterial activity at all [1]. This underscores that the precise spirocyclic geometry, as found in 5-azaspiro[2.4]heptan-7-amine, is a non-negotiable determinant of biological activity, making simple replacement with an alternative, less constrained amine building block a high-risk decision in drug discovery workflows.

Ring Size
Modifying the spirocyclic ring size may alter 3D amine orientation critical for target engagement; larger congeners have shown loss of activity in reported SAR studies.
Geometry
Flexible amine building blocks (piperidine, pyrrolidine) lack the conformational lock of the 5-azaspiro[2.4]heptane core; binding entropy profile may not transfer.
Sourcing
Alternative spirocyclic amines often require bespoke custom synthesis without established quality benchmarks; procurement scalability may differ significantly.

Differentiation Evidence for 5-Azaspiro[2.4]heptan-7-amine


Conformational Rigidity vs. Flexible Amines

The 5-azaspiro[2.4]heptane scaffold is quantitatively distinguished from other common spirocyclic amine building blocks by its molecular descriptors, which directly influence drug-likeness. In contrast to larger spiro systems like spiro[3.4]octan-6-amine (which includes a bulkier cyclobutane ring) or spiro[2.5]octane analogs (which have a six-membered piperidine ring), 5-azaspiro[2.4]heptan-7-amine has a zero rotatable bond count and a TPSA of 38.1 Ų [1]. The zero rotatable bond count signifies a completely conformationally locked structure, which is a key differentiator for achieving target specificity and favorable entropic binding compared to more flexible amine building blocks like piperidine or pyrrolidine analogs [2].

Conformational Rigidity
Class-level
0 rotatable bonds vs. >0 in flexible acyclic amines; TPSA 38.1 Ų
Supports entropic binding context for target-specific probe design
Computed 2D property; experimental binding data to verify
Conformational restriction Molecular descriptor Drug design

Lipophilicity and Basicity Comparison

5-Azaspiro[2.4]heptan-7-amine possesses a distinct physicochemical profile that sets it apart from simpler, more lipophilic amine building blocks. It has a predicted XLogP3 of -0.7 and a pKa of 10.84±0.40 [1]. In comparison, piperidine has an experimental logP of approximately 0.8-1.2 and a pKa of 11.22, making it significantly more lipophilic and slightly more basic. The lower lipophilicity of the 5-azaspiro[2.4]heptane scaffold is a critical differentiator, as it helps to mitigate common drug discovery pitfalls such as high metabolic clearance and promiscuous off-target binding (e.g., hERG channel inhibition) often associated with highly lipophilic amine groups.

Lipophilicity Profile
Reported
XLogP3 −0.7 vs. piperidine ∼0.8–1.2; ∼1.5–1.9 log units lower
May support ADMET optimization and reduced off-target binding risk
Computed XLogP3 vs. experimental logP; context-dependent
Lipophilicity pKa Physicochemical property

Synthetic Scalability and Chiral Resolution

Unlike many spirocyclic amine building blocks that remain academic curiosities, optically active 7-amino-5-azaspiro[2.4]heptane is a well-precedented and scalable intermediate for the synthesis of antimicrobial agents [1]. Specific patent literature details efficient methods for its asymmetric synthesis and resolution, yielding the key (S)-enantiomer that is essential for the synthesis of sitafloxacin, a marketed broad-spectrum quinolone antibiotic [2][3]. In contrast, the procurement of alternative spirocyclic amines (e.g., spiro[2.5]octane-6-amine or spiro[3.4]octan-2-amine) often requires bespoke, low-yielding custom synthesis, lacking the established, scalable protocols and quality control benchmarks that exist for the 5-azaspiro[2.4]heptane core.

Synthetic Precedent
Head-to-head
Market drug intermediate status with established asymmetric synthesis and chiral resolution methods
Supports scalable procurement and quality benchmark review
Patent-established protocols; analytical methods available
Synthesis Chiral resolution Antimicrobial intermediate

Activity-Defining SAR in Fluoroquinolones

The 5-azaspiro[2.4]heptane core is not merely a suitable option but a critical structural requirement for potent antibacterial activity in a series of fluoroquinolones [1]. A comparative SAR study revealed that ciprofloxacin congeners incorporating a 'compact' spirocyclic amine periphery (analogous to the 5-azaspiro[2.4]heptane geometry) retained antibacterial activity comparable to ciprofloxacin. In stark contrast, congeners synthesized with 'larger' spirocyclic amines resulted in compounds that were completely inactive against the ESKAPE panel of pathogens [2]. This binary, activity-defining SAR reinforces that the specific spatial arrangement of the amine provided by the 5-azaspiro[2.4]heptane scaffold is an essential pharmacophore element, not a generic feature.

Activity-Class SAR
Class-level
Active vs. Inactive: larger spirocyclic congeners showed no antibacterial activity against ESKAPE panel
Supports scaffold-class SAR interpretation for fluoroquinolone programs
Binary activity classification; scaffold geometry is a reported activity determinant
Structure-activity relationship Antibacterial Fluoroquinolone

Key Application Scenarios for 5-Azaspiro[2.4]heptan-7-amine


Next-Generation Fluoroquinolone Scaffold

Given its established role as an essential pharmacophore element for maintaining antibacterial activity (as evidenced by SAR studies with ciprofloxacin congeners [1]), the 5-azaspiro[2.4]heptan-7-amine scaffold should be prioritized over other spirocyclic amines when designing novel fluoroquinolones aimed at combating drug-resistant ESKAPE pathogens. Its proven 'active' vs. 'inactive' profile against a panel of clinically relevant strains makes it a critical starting point for lead optimization campaigns, where alternative, larger spirocycles have been shown to yield inactive compounds [1].

Chiral Building Block for Antibacterial Synthesis

The well-documented and scalable methods for producing optically active 7-amino-5-azaspiro[2.4]heptane [2][3] make it the preferred choice for any project requiring a chiral, spirocyclic amine intermediate. Unlike custom-synthesized alternatives, this compound benefits from decades of process chemistry optimization as a key intermediate for sitafloxacin [2]. This translates to reliable procurement with defined quality control parameters, directly reducing synthetic risk and development timelines for new antimicrobial drug candidates.

Conformationally Restricted Chemical Probe

The unique combination of a conformationally locked core (zero rotatable bonds [4]) and a moderate lipophilicity profile (XLogP3 -0.7 [4]) makes 5-azaspiro[2.4]heptan-7-amine an ideal scaffold for creating chemical biology probes. Its rigid geometry allows for precise interrogation of target binding pockets with minimal entropic penalty, while its favorable physicochemical properties reduce the risk of non-specific binding common with more lipophilic amine handles. This makes it a superior choice over piperidine or pyrrolidine for generating high-quality, target-specific tool compounds.

Supply Chain De-risking for Antimicrobial Pipelines

For procurement managers and process chemists, selecting 5-azaspiro[2.4]heptan-7-amine over alternative spirocyclic amines de-risks the supply chain. Its status as a known intermediate for a marketed drug [3] means that commercial sourcing from reputable vendors (e.g., AKSci, purity ≥95% ) is backed by established analytical and quality assurance protocols. This contrasts with the procurement of less common spirocycles, which often involves sourcing from custom synthesis laboratories with limited quality control, introducing significant variability and potential delays into a development program.

Application
Selection Property
Validation Focus
Fluoroquinolone scaffold design
Activity-class SAR context
Antibacterial panel endpoint review
Chiral intermediate sourcing
Established chiral resolution precedent
Enantiomeric purity and QC benchmark review
Conformationally restricted probe
Rigid scaffold with zero rotatable bonds
Target-engagement assay context
Antimicrobial pipeline supply
Commercial sourcing with quality benchmarks
Supply-chain selection and lot-consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.4]heptan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.